molecular formula C8H5ClN2O B1629153 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 517895-69-1

7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1629153
CAS RN: 517895-69-1
M. Wt: 180.59 g/mol
InChI Key: SYRWKAFOEFCWKH-UHFFFAOYSA-N
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Description

7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the following chemical structure: !Molecular Structure. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones and exhibits versatile biological activities. These include CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, and potent 5-HT6 antagonism. The compound has garnered interest in contemporary organic synthesis due to its potential applications in agrochemicals, pharmaceuticals, and material sciences .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives. This operationally simple reaction proceeds under mild conditions, can be executed in gram scale, and highlights broad functional group tolerance. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .


Molecular Structure Analysis

The molecular formula of this compound is C8H5ClN2O . It crystallizes in the triclinic crystal system with space group P1. The compound exhibits a 3D structure with 3,6-dimethyl substitution and a chlorine atom at position 7 .


Chemical Reactions Analysis

The compound’s reactivity includes metal-free C-3 chalcogenation (sulfenylation and selenylation). This reaction allows the installation of sulfenyl/selenyl groups into the organic framework. Notably, the transformation proceeds via a radical mechanistic pathway .

Scientific Research Applications

Crystal Structure Analysis

The compound 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been a subject of interest in crystallography. Anthal et al. (2014) synthesized a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, and analyzed its crystal structure using X-ray diffraction. This study revealed planar pyrido-pyrimidine moieties and interactions such as C-H⋯O and C-H⋯Cl hydrogen bonds, indicating potential applications in crystal engineering and molecular design (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

Synthesis Methodologies

Molnár et al. (2009) described the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including 7-chloro derivatives. This work provides insights into chemical synthesis techniques, indicating these compounds' importance in synthetic chemistry (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

Biological Activity

Pyrido[1,2-a]pyrimidine derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities. These activities include antibacterial, fungicidal, antiviral, and antitumor properties. Harutyunyan (2016) discussed the synthesis and potential biological applications of these compounds, emphasizing their relevance in medicinal chemistry (Harutyunyan, 2016).

Antimalarial Potential

Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity. They identified specific compounds with moderate antimalarial activity, suggesting the potential of this compound derivatives in antimalarial drug development (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).

Environmental Friendly Synthesis

Yanet al. (2014) developed an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one. Their approach, using water as the solvent and avoiding catalysts, highlights the environmental and practical benefits of synthesizing compounds like this compound (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).

Antimicrobial Research

Ferrarini et al. (1995) investigated the antibacterial and antifungal activity of some 4H-pyrido[1,2-a]pyrimidin-4-ones. Though the compounds they tested lacked antimicrobial activity, this research contributes to understanding the bioactive potential of pyrido[1,2-a]pyrimidin derivatives, which could include this compound (Ferrarini, Mori, Armani, & Rossi, 1995).

Safety and Hazards

  • Toxicity : Organoselenium species, including derivatives of 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, are generally considered non-toxic compounds .

properties

IUPAC Name

7-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRWKAFOEFCWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631508
Record name 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517895-69-1
Record name 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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